propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chiral compound with a unique structure that includes a cyano group, a hydroxyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a suitable cyclopentane derivative with a cyanide source and a hydroxylating agent. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a sustainable and scalable method for production .
Chemical Reactions Analysis
Types of Reactions
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles such as sodium azide (NaN3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism by which propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Phenyl-2-hydroxycyclopentane-1-carboxylate: Similar structure but with a phenyl group instead of a cyano group.
(1R,2R)-2-Amino-2-hydroxycyclopentane-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
propyl (1R,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-6-14-9(12)8-4-3-5-10(8,13)7-11/h8,13H,2-6H2,1H3/t8-,10-/m0/s1 |
InChI Key |
REXSPVBUKGTQIS-WPRPVWTQSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]1CCC[C@@]1(C#N)O |
Canonical SMILES |
CCCOC(=O)C1CCCC1(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.